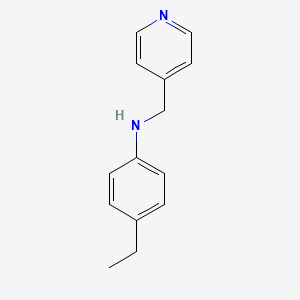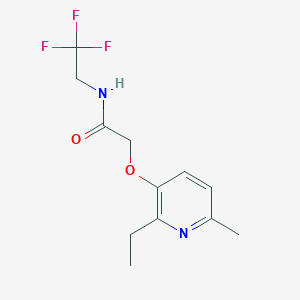
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a benzyloxyphenyl group, and a propenoic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester typically involves the reaction of 3-benzyloxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the propenoic acid moiety.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alkanes.
Scientific Research Applications
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano group and benzyloxyphenyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-phenylpropenoic acid methyl ester: Lacks the benzyloxy group, making it less complex and potentially less versatile.
3-(3-Benzyloxyphenyl)propenoic acid methyl ester:
Uniqueness
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester is unique due to the presence of both the cyano group and the benzyloxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)16(12-19)10-15-8-5-9-17(11-15)22-13-14-6-3-2-4-7-14/h2-11H,13H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFRPZVDLHWBK-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)
![4,5-dichloro-2-methoxy-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7671781.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4-fluoro-2-(methylsulfonylmethyl)aniline](/img/structure/B7671787.png)
![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)


![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7671807.png)
![3-[4-(2-Bromophenyl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7671811.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(dimethylcarbamoylamino)ethyl]-2-methylpropanamide](/img/structure/B7671816.png)

![4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one](/img/structure/B7671830.png)
![[4-(2-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7671846.png)

